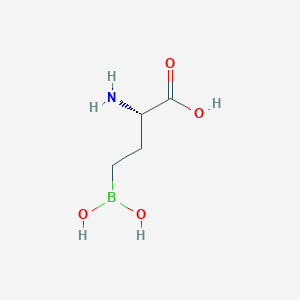![molecular formula C8H8N2O B11923632 5-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923632.png)
5-Methylimidazo[1,2-a]pyridin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylimidazo[1,2-a]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a fused imidazole and pyridine ring with a methyl group at the 5-position and a keto group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylimidazo[1,2-a]pyridin-2(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize the environmental impact of the synthesis process.
化学反应分析
Types of Reactions
5-Methylimidazo[1,2-a]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydroxyl or alkyl groups at the 2-position.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of materials with specific optical or electronic properties, such as organic light-emitting diodes (OLEDs) and sensors.
作用机制
The mechanism of action of 5-Methylimidazo[1,2-a]pyridin-2(3H)-one varies depending on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved can vary and are often the subject of ongoing research.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the methyl group at the 5-position.
Imidazo[1,2-a]pyrimidine: A similar heterocyclic compound with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,5-a]pyridine: A structural isomer with the imidazole ring fused at different positions on the pyridine ring.
Uniqueness
5-Methylimidazo[1,2-a]pyridin-2(3H)-one is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its selectivity and potency in various applications compared to its analogs.
属性
分子式 |
C8H8N2O |
|---|---|
分子量 |
148.16 g/mol |
IUPAC 名称 |
5-methyl-3H-imidazo[1,2-a]pyridin-2-one |
InChI |
InChI=1S/C8H8N2O/c1-6-3-2-4-7-9-8(11)5-10(6)7/h2-4H,5H2,1H3 |
InChI 键 |
OMZUKYSKIQMIAT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC2=NC(=O)CN12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11923584.png)





![2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11923622.png)




